molecular formula C9H6ClNO2 B8755463 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

Cat. No. B8755463
M. Wt: 195.60 g/mol
InChI Key: PXUBPCCTTIRYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(7-chloro-1,3-benzodioxol-5-yl)acetonitrile

InChI

InChI=1S/C9H6ClNO2/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8/h3-4H,1,5H2

InChI Key

PXUBPCCTTIRYOV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-6-(chloromethyl)benzo[d][1,3]dioxole (6.0 g, 29 mmol) and NaCN (1.6 g, 32 mmol) in DMSO (20 mL) was stirred at 40° C. for 1 h and was then poured into water. The mixture was extracted with EtOAc (30 mL×3). The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated under reduced pressure to afford 2-(7-chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile (3.4 g, 58%). 1H NMR δ 6.81 (s, 1H), 6.71 (s, 1H), 6.07 (s, 2H), 3.64 (s, 2H). 13C-NMR δ149.2, 144.3, 124.4, 122.0, 117.4, 114.3, 107.0, 102.3, 23.1.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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